

The Pharmacological Profile of (S)-AL-8810: A Comprehensive Technical Guide

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Compound of Interest					
Compound Name:	(S)-AL-8810				
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(S)-AL-8810 is a potent and selective competitive antagonist of the Prostaglandin F2 α (FP) receptor, making it an invaluable tool for researchers in pharmacology and drug development. This technical guide provides an in-depth overview of its pharmacological properties, including its binding affinity, functional activity, and mechanism of action, supplemented with detailed experimental protocols and pathway visualizations.

Core Pharmacological Characteristics

(S)-AL-8810, a fluorinated analog of prostaglandin F2 α (PGF2 α), exhibits high selectivity for the FP receptor over other prostanoid receptors (DP, EP, IP, and TP)[1][2]. Its primary mechanism of action is the competitive antagonism of the Gq-protein coupled FP receptor. This antagonism effectively blocks the canonical signaling pathway initiated by the binding of endogenous ligands like PGF2 α , thereby inhibiting the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium[1][3].

While primarily an antagonist, **(S)-AL-8810** has been observed to possess weak partial agonist activity at higher concentrations in some cellular systems[1][4]. Furthermore, studies have revealed that **(S)-AL-8810** can induce signaling through an alternative, G-protein-independent pathway involving the transactivation of the epidermal growth factor receptor (EGFR), leading to the activation of the MAPK/ERK cascade[5][6].

Quantitative Pharmacological Data







The following table summarizes the key quantitative parameters that define the pharmacological profile of **(S)-AL-8810** across different in vitro models.

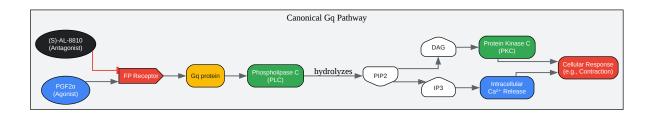


Parameter	Cell Line/Tissue	Agonist	Value	Reference
EC50 (as partial agonist)	A7r5 rat thoracic aorta smooth muscle cells	-	261 ± 44 nM	[1][2]
Swiss mouse 3T3 fibroblasts	-	186 ± 63 nM	[1][2]	
Emax (relative to cloprostenol)	A7r5 rat thoracic aorta smooth muscle cells	-	19%	[1][4]
Swiss mouse 3T3 fibroblasts	-	23%	[1][4]	
Ki	A7r5 rat thoracic aorta smooth muscle cells	Fluprostenol	426 ± 63 nM	[1][2]
Mouse 3T3 cells	-	0.2 ± 0.06 μM	[5]	
Rat A7r5 cells	-	0.4 ± 0.1 μM	[5]	_
Human cloned ciliary body-derived FP receptor	-	1.9 ± 0.3 μM	[7]	
Human trabecular meshwork cells	-	2.6 ± 0.5 μM	[7]	
pA2	A7r5 rat thoracic aorta smooth muscle cells	Fluprostenol	6.68 ± 0.23	[1][2]
Swiss mouse 3T3 fibroblasts	Fluprostenol	6.34 ± 0.09	[1][2]	



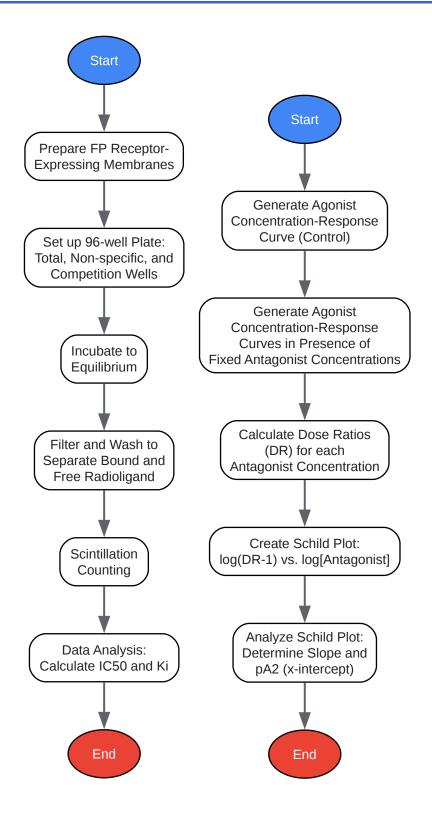
Signaling Pathways

The pharmacological effects of **(S)-AL-8810** are mediated through its interaction with the FP receptor, which can trigger two distinct signaling cascades as illustrated below.









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